molecular formula C25H50O2 B159125 Pentacosanoic acid CAS No. 506-38-7

Pentacosanoic acid

Cat. No. B159125
CAS RN: 506-38-7
M. Wt: 382.7 g/mol
InChI Key: MWMPEAHGUXCSMY-UHFFFAOYSA-N
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Description

Pentacosanoic acid, also known as pentacosylic acid or hyenic acid, is a 25-carbon long-chain saturated fatty acid with the chemical formula CH3(CH2)23COOH . It is a straight-chain saturated fatty acid and a very long-chain fatty acid .


Molecular Structure Analysis

The molecular formula of Pentacosanoic acid is C25H50O2 . The InChI code is InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCCCCC(=O)O .


Physical And Chemical Properties Analysis

Pentacosanoic acid has a molecular weight of 382.7 g/mol . It is a straight-chain saturated fatty acid and a very long-chain fatty acid .

Scientific Research Applications

Solvent Detection and Identification

Pentacosanoic acid has been utilized in the development of solvent colorimetric paper-based polydiacetylene sensors. A study by Pumtang et al. (2011) used pentacosa-10,12-diynoic acid (PCDA) to create sensors on filter paper, which change color in response to various organic solvents. This application is significant for solvent detection and identification in various industries (Pumtang et al., 2011).

Biomedical and Therapeutic Potential

Pentacosanoic acid, as a component of pentacyclic triterpenoids like oleanolic acid, exhibits a wide range of biological activities. Oleanolic acid shows promise against dyslipidemia, diabetes, and metabolic syndrome due to its effects on insulin response and β-cell functionality. Additionally, its antiviral, antibacterial, anticarcinogenic, anti-inflammatory, and hepatoprotective properties are noteworthy. It's being explored for enhancing biopharmaceutical properties due to its hydrophobic nature (Castellano et al., 2022).

Diabetes Management

Pentacyclic triterpenes like oleanolic acid, found in various medicinal plants, are being researched for their potential in diabetes management. They exhibit significant effects on glucose absorption, glucose uptake, insulin secretion, and complications related to diabetes such as vascular dysfunction, retinopathy, and nephropathy (Alqahtani et al., 2013).

Cancer Therapy

Studies indicate the potential of pentacyclic triterpenoids like oleanolic acid in cancer therapy. They function by inducing apoptosis in cancer cells, particularly in melanoma, highlighting their specificity and potential as a more effective anti-cancer substance than existing drugs (Patočka, 2003). Further research on oleanolic acid derivatives demonstrates their therapeutic potential in chronic diseases, including cancer (Ayeleso et al., 2017).

properties

IUPAC Name

pentacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMPEAHGUXCSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075049
Record name Pentacosanoic acid
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Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pentacosanoic acid
Source Human Metabolome Database (HMDB)
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Product Name

Pentacosanoic acid

CAS RN

506-38-7
Record name Pentacosanoic acid
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Record name Pentacosanoic acid
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Record name PENTACOSANOIC ACID
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Record name Pentacosanoic acid
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Record name Pentacosanoic acid
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Record name PENTACOSANOIC ACID
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Record name Pentacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
M Pfeuffer, A Jaudszus - Advances in nutrition, 2016 - academic.oup.com
… The OCFAs 15:0 and 17:0 can be elongated to very-long-chain FAs (VLCFAs) such as tricosanoic acid (23:0) and pentacosanoic acid (25:0) in glycosphingolipids, particularly found in …
Number of citations: 161 academic.oup.com
FA Ayaz, A Kadioglu - 1999 - Taylor & Francis
… (22:0), lignoceric acid (24:0), and pentacosanoic acid (26:0). Four acids: palmitic acid (16:0), … :0), lignoceric acid (24:0), and pentacosanoic acid (26:0), did not show the same increases …
Number of citations: 41 www.tandfonline.com
E Lee, MY Choi, HJ Park, BC Cha… - Korean Journal of …, 1995 - koreascience.kr
… identified from GC-MS tool was as follows: palmitic acid, stearic acid, arachidic acid, heneicosanoic acid, docosanoic acid, tricosanoic acid, tetracosanoic acid, pentacosanoic acid, …
Number of citations: 30 koreascience.kr
MM Gupta, RK Verma - Phytochemistry, 1991 - Elsevier
… Taraxeryl acetate, friedelan-3-one, taraxerol and iso-pentacosanoic acid were also isolated … Five known compounds iso-pentacosanoic acid [ 111, taraxeryl acetate [ 121, friedelan-3-…
Number of citations: 73 www.sciencedirect.com
Y Takemoto, Y Suzuki, R Horibe, N Shimozawa… - Brain and …, 2003 - Elsevier
Very long chain fatty acids (VLCFAs) and docosahexaenoic acid (DHA), phytanic acid, and plasmalogens are usually measured individually. A novel method for the screening of …
Number of citations: 97 www.sciencedirect.com
JS Kim, KH Son, HW Chang, HP Kim… - Korean Journal of …, 2002 - koreascience.kr
… (70.5%) and hexacosanol (29.5%)], l-monoacyl glycerols [acyl part; behenic acid (43.5%), lignoceric acid (32.4%), cerotic acid (9.3%), tricosanoic acid (8.9%), pentacosanoic acid (2.6%)…
Number of citations: 8 koreascience.kr
CF Wang, JP Li, YB Zhang, ZZ Zhang - Chemistry of Natural Compounds, 2011 - Springer
… Four compounds were isolated and identified as β−sitosterol (1), pentacosanoic acid (2), 19α-H lupeone (3), and sucrose (4). The structures of these compounds were elucidated on the …
Number of citations: 5 link.springer.com
YP Chen, ZY Liang, JF Zhang, AJ Zhang… - Advanced Materials …, 2012 - Trans Tech Publ
… 2.95%, docosanoic acid 2.70%, pentacosanoic acid 2.17%. The content of unsaturated acids … fatty acids, tetracosanoic acid, pentacosanoic acid and hexacosanoic acid, were found in …
Number of citations: 2 www.scientific.net
S Ställberg-Stenhagen, E Stenhagen - Journal of Biological Chemistry, 1946 - Elsevier
… From avian oc-mycolic acid they obtained, however, a pentacosanoic acid that differed from the n acid in melting point and crystalline appeara,nce. A tetracosanoic acid, which differed …
Number of citations: 15 www.sciencedirect.com
JP Singh, AK Singh, A Singh, R Ranjan - Rasayan J Chem, 2009 - rasayanjournal.co.in
… ABSTRACT 3-Hydroxy-9-methoxypterocarpan, nonacosanoic acid 2’, 3’-dihydroxypropyl ester, pentacosanoic acid 2,-3’dihydroxypropyl ester and docosanoic acid have been isolated …
Number of citations: 15 www.rasayanjournal.co.in

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